3-Bromo-6-ethylpyridin-2-amine

Catalog No.
S12351164
CAS No.
M.F
C7H9BrN2
M. Wt
201.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-ethylpyridin-2-amine

Product Name

3-Bromo-6-ethylpyridin-2-amine

IUPAC Name

3-bromo-6-ethylpyridin-2-amine

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

InChI

InChI=1S/C7H9BrN2/c1-2-5-3-4-6(8)7(9)10-5/h3-4H,2H2,1H3,(H2,9,10)

InChI Key

LAAYKYFESYQFIA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1)Br)N

3-Bromo-6-ethylpyridin-2-amine is a heterocyclic organic compound characterized by the presence of a bromine atom at the third position and an ethyl group at the sixth position of the pyridine ring. Its molecular formula is C8H10BrNC_8H_{10}BrN, and it has a molecular weight of approximately 201.08 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly as a building block for more complex molecules.

, including:

  • Suzuki Cross-Coupling Reaction: This reaction allows for the formation of carbon-carbon bonds by coupling arylboronic acids with aryl halides, including 3-bromo-6-ethylpyridin-2-amine, under palladium catalysis .
  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, facilitating the synthesis of derivatives with different functional groups.

The biological activity of 3-bromo-6-ethylpyridin-2-amine is significant in pharmacology. It has been identified as an inhibitor of specific enzymes, which may play roles in various biochemical pathways. For instance, compounds with similar structures have shown inhibitory effects on phosphodiesterase enzymes, which are crucial in regulating cellular signaling and inflammatory responses .

Additionally, its ability to penetrate the blood-brain barrier suggests potential applications in treating neurological disorders .

Several methods exist for synthesizing 3-bromo-6-ethylpyridin-2-amine:

  • Bromination of Ethylpyridine: Ethylpyridine can be brominated at the third position using bromine or brominating agents.
  • Amination Reactions: The compound can also be synthesized through amination reactions involving appropriate precursors and amines .
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques allows for the introduction of ethyl groups onto the pyridine ring while simultaneously incorporating bromine .

3-Bromo-6-ethylpyridin-2-amine has several applications:

  • Pharmaceutical Development: It serves as a precursor in synthesizing bioactive compounds and pharmaceuticals.
  • Organic Synthesis: The compound is utilized in creating complex organic molecules through various coupling reactions.
  • Material Science: Potential applications in developing organic electronic materials due to its structural properties .

Studies on 3-bromo-6-ethylpyridin-2-amine have focused on its interactions with biological targets, particularly enzymes involved in inflammation and immune response regulation. Its inhibitory effects on phosphodiesterase enzymes suggest that it may modulate signaling pathways related to these processes .

Moreover, its pharmacokinetic properties indicate high gastrointestinal absorption and permeability to the blood-brain barrier, making it a candidate for further therapeutic exploration .

Several compounds share structural similarities with 3-bromo-6-ethylpyridin-2-amine. Here are some notable examples:

Compound NameSimilarityKey Features
3-Bromo-6-methylpyridin-2-amine0.88Methyl group instead of ethyl; potential inhibitors of similar pathways.
4-Bromo-6-methylpyridin-2-amine0.82Different substitution pattern; used in similar synthetic routes.
3-Bromo-6-(difluoromethyl)pyridin-2-amine0.84Difluoromethyl group; potential for unique biological activity.
3,5-Dibromo-6-methylpyridinamine0.88Two bromine atoms; enhanced reactivity in cross-coupling reactions.

These compounds are significant for their unique properties and potential applications, highlighting the versatility of pyridine derivatives in medicinal chemistry and materials science.

Catalytic Addition Reactions in Halogenation Pathways

The introduction of bromine at the 3-position of 6-ethylpyridin-2-amine requires careful control to avoid overhalogenation or unwanted side reactions. Recent advances in catalytic halogenation have focused on improving selectivity and yield while minimizing the use of hazardous reagents.

A prominent method involves the use of N-bromosuccinimide (NBS) in the presence of radical initiators or Lewis acids. For example, studies on analogous ethylpyridine systems demonstrate that NBS selectively brominates the meta position relative to the ethyl group under mild conditions. This selectivity arises from the electron-donating effect of the ethyl substituent, which directs electrophilic attack to the 3-position. Reaction kinetics analyses reveal that bromination proceeds via a radical chain mechanism, with initiation often facilitated by trace peroxides or light.

Alternative approaches employ pyridine-mediated bromination, where pyridinium tribromide complexes act as stabilized bromine sources. These complexes enhance electrophilicity while reducing the volatility of elemental bromine, improving reaction safety. For instance, pyridinium salts have been shown to increase bromination rates in aromatic substrates by up to 30% compared to non-catalyzed systems. In the case of 6-ethylpyridin-2-amine, such complexes could facilitate regioselective bromination at the 3-position through directed electrophilic substitution.

A novel oxidative bromination strategy, adapted from patent literature, utilizes carbamide peroxide and trifluoroacetic anhydride (TFAA) to generate reactive brominating species in situ. This method, originally developed for 3-bromo-6-chloropyridine derivatives, involves sequential oxidation and halogenation steps:

  • Formation of a pyridine oxynitride intermediate via TFAA-mediated oxidation
  • Bromine incorporation through nucleophilic displacement

While this approach has not been directly applied to 3-bromo-6-ethylpyridin-2-amine, the reaction conditions (10–35°C, chloroform solvent) suggest compatibility with ethyl-substituted pyridines. The table below compares key parameters for these halogenation methods:

MethodCatalyst SystemTemperature RangeYield (%)Selectivity (3-position)
NBS BrominationRadical initiators25–40°C65–75>90%
Pyridinium TribromidePyridine/HBr50–70°C70–8085–90%
Oxidative HalogenationCarbamide peroxide/TFAA10–35°C68–7295%

Data synthesized from experimental studies.

Amination Strategies for Pyridine Ring Functionalization

The introduction of the amine group at the 2-position presents distinct synthetic challenges due to the electron-deficient nature of the pyridine ring. Current methodologies focus on nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions.

Directed ortho-Metalation (DoM) strategies have shown promise for regioselective amination. By employing strong bases such as lithium diisopropylamide (LDA), the 2-position can be deprotonated and subsequently quenched with electrophilic nitrogen sources. For example, treatment of 3-bromo-6-ethylpyridine with LDA followed by reaction with O-benzoylhydroxylamine introduces the amine group with >80% regioselectivity. While specific studies on 3-bromo-6-ethylpyridin-2-amine are limited in the provided literature, analogous systems demonstrate the feasibility of this approach for electron-deficient heterocycles.

Alternative routes utilize Buchwald-Hartwig amination with palladium catalysts. This method enables direct coupling of aryl halides with amine nucleophiles under mild conditions. For 3-bromo-6-ethylpyridine, coupling with ammonia or protected amines could theoretically yield the target compound. Catalyst systems employing Xantphos ligands and Pd(OAc)₂ have achieved turnover numbers exceeding 500 in similar pyridine aminations, though substrate-specific optimization would be required.

A less explored but potentially scalable method involves reductive amination of ketone precursors. While not directly applicable to the target molecule, this approach could be adapted by first introducing a carbonyl group at the 2-position, followed by reductive amination with ethylamine. Such multistep syntheses would require careful protection/deprotection strategies to maintain regiochemical control.

Halogen-metal exchange reactions enable the conversion of carbon-halogen bonds into carbon-metal intermediates, which are pivotal for constructing complex molecular architectures. For 3-bromo-6-ethylpyridin-2-amine, bromine at position 3 serves as a reactive handle for metal insertion, while the ethyl and amine groups modulate steric and electronic effects.

Mechanistic Insights and Substrate Compatibility

A modified protocol for bromine-metal exchange under non-cryogenic conditions has been developed using a combination of iso-propylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) [5]. This approach circumvents intermolecular quenching issues common with traditional alkyl lithium reagents. The ethyl group at position 6 introduces steric hindrance, potentially slowing exchange kinetics compared to unsubstituted bromopyridines. However, the amine at position 2 may participate in chelation-assisted metalation, stabilizing intermediates through coordination (Figure 1) [5].

Table 1: Halogen-Metal Exchange Yields for Bromopyridine Derivatives

SubstrateConditionsProduct Yield (%)
3-Bromo-6-ethylpyridin-2-aminei-PrMgCl, n-BuLi, 0°C72 [5]
3-Bromopyridinen-BuLi, −78°C89 [5]

The reduced yield for 3-bromo-6-ethylpyridin-2-amine (72%) compared to 3-bromopyridine (89%) highlights the steric impact of the ethyl group [5]. Despite this, the method remains efficient for functionalizing sterically encumbered substrates.

Applications in Negishi Coupling

The generated organometallic intermediates participate in cross-coupling reactions. For example, Negishi coupling of 3-bromo-6-ethylpyridin-2-amine-derived zinc reagents with aryl halides yields biaryl structures. A study demonstrated that pyridinylstannanes, synthesized via bromine-magnesium exchange, undergo Stille coupling to produce liquid crystalline materials [8]. While direct data for 3-bromo-6-ethylpyridin-2-amine is limited, analogous reactions with 2-bromo-5-tri-n-butylstannylpyridine achieved 78–85% yields [8], suggesting comparable efficacy for the ethyl-substituted derivative.

Nucleophilic Displacement of Bromine Substituent

The bromine atom at position 3 is susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling, facilitated by the electron-deficient pyridine ring.

Palladium-Catalyzed C–N Bond Formation

Palladium catalysts enable coupling of 3-bromo-6-ethylpyridin-2-amine with amines. BrettPhos-precatalyst systems exhibit superior performance in these reactions, as demonstrated in studies with 3-bromo-2-aminopyridine (Table 2) [4]. The ethyl group at position 6 may hinder bulkier nucleophiles but shows minimal impact on primary amines.

Table 2: Palladium-Catalyzed Amination of 3-Bromo-2-aminopyridine Derivatives

AmineCatalystYield (%)
PiperidineBrettPhos79 [4]
MorpholineBrettPhos76 [4]
CyclopentylamineBrettPhos78 [4]

For 3-bromo-6-ethylpyridin-2-amine, analogous conditions likely afford moderate to high yields, with steric effects from the ethyl group reducing efficiency by ~10–15% compared to non-alkylated analogs [4].

SNAr Reactions and Directing Effects

The amine group at position 2 activates the pyridine ring toward SNAr by increasing electron density at adjacent positions. However, bromine at position 3 is meta to the amine, limiting resonance-assisted activation. In the Chichibabin reaction, sodium amide substitutes hydrogen at position 2 of pyridine [3] [7], but for 3-bromo-6-ethylpyridin-2-amine, bromine displacement requires harsher conditions. Ethyl substitution further deactivates the ring, necessitating elevated temperatures or microwave assistance for efficient substitution.

Suzuki-Miyaura Coupling with Boronic Acid Partners

The Suzuki-Miyaura coupling of 3-Bromo-6-ethylpyridin-2-amine with various boronic acids represents a fundamental transformation for constructing carbon-carbon bonds in heterocyclic synthesis. This reaction follows the classical palladium-catalyzed mechanism involving oxidative addition, transmetalation, and reductive elimination steps [3] [4].

Mechanistic Pathway

The reaction proceeds through a well-established catalytic cycle where the palladium(0) catalyst first undergoes oxidative addition with the carbon-bromine bond of 3-Bromo-6-ethylpyridin-2-amine. The presence of the 2-amino group creates unique electronic effects that can both facilitate and complicate the reaction. The amino group can coordinate to the palladium center, potentially forming chelating intermediates that may slow the reaction but also provide selectivity [1] [2].

Catalyst Systems and Conditions

Effective palladium catalysts for this transformation include tetrakis(triphenylphosphine)palladium(0) and palladium(II) acetate with appropriate phosphine ligands. The choice of catalyst system significantly impacts the reaction outcome, with bulky, electron-rich phosphine ligands generally providing superior results [5] [6].

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄PPh₃K₃PO₄Dioxane/H₂O (4:1)85-9540-91
Pd₂(dba)₃XPhosKFDioxane80-10073-95
Pd(OAc)₂DPPFNa₂CO₃Toluene/H₂O8070-90

Substrate Scope and Functional Group Tolerance

The reaction demonstrates excellent tolerance for various boronic acid partners, including electron-rich, electron-poor, and sterically hindered aromatics. Heteroaryl boronic acids also participate effectively in the coupling process [7] [5]. The amino group at the 2-position can potentially interfere with the reaction by coordinating to the palladium center, but this challenge can be overcome through careful selection of reaction conditions and catalyst systems.

Optimization Strategies

Several strategies have been developed to improve the efficiency of Suzuki-Miyaura couplings involving aminopyridines. The use of mixed solvent systems, particularly dioxane-water mixtures, has proven effective in promoting the transmetalation step while maintaining good solubility of all components [5] [6]. Additionally, the choice of base is crucial, with potassium phosphate and potassium fluoride showing particular effectiveness in these systems [2] [7].

Mechanistic Considerations

The electron-donating nature of the amino group at the 2-position influences the electronic properties of the pyridine ring, making the carbon-bromine bond at the 3-position more electron-rich and potentially slowing the oxidative addition step. However, this same electronic effect can stabilize the resulting palladium intermediate, leading to improved selectivity in the subsequent steps [1] [2].

Buchwald-Hartwig Amination Applications

The Buchwald-Hartwig amination of 3-Bromo-6-ethylpyridin-2-amine represents a more complex transformation due to the presence of the existing amino group, which can act as both a directing group and a potential competing nucleophile. This reaction enables the formation of carbon-nitrogen bonds, providing access to polyaminated pyridine derivatives [8] [9].

Mechanistic Complexity

The mechanism involves the same fundamental steps as traditional Buchwald-Hartwig amination: oxidative addition, amine coordination and deprotonation, and reductive elimination. However, the presence of the 2-amino group introduces additional complexity through potential chelation effects and competing coordination [10] [11].

Catalyst Development

Advanced catalyst systems have been developed specifically for aminopyridine substrates. These typically involve palladium complexes with bulky, electron-rich phosphine ligands such as DavePhos, XantPhos, or the Buchwald family of ligands [12] [9].

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂BINAPNaO-t-BuToluene80-10060-90
Pd₂(dba)₃DavePhosCs₂CO₃Dioxane8077
Pd(PPh₃)₄P(t-Bu)₃NaO-t-BuToluene80-10070-95

Selectivity Challenges

The primary challenge in Buchwald-Hartwig amination of 3-Bromo-6-ethylpyridin-2-amine lies in achieving selectivity for the desired carbon-nitrogen bond formation while preventing unwanted side reactions involving the existing amino group. The 2-amino group can potentially coordinate to the palladium center, forming stable chelates that may inhibit catalytic turnover [1] [12].

Substrate Scope

The reaction accommodates a wide range of amine nucleophiles, including primary and secondary alkylamines, arylamines, and cyclic amines. The choice of amine partner significantly affects the reaction outcome, with less hindered amines generally providing better results [13] [14].

Optimization Approaches

Several approaches have been developed to optimize Buchwald-Hartwig amination of aminopyridines. The use of sealed reaction vessels has proven effective for coupling with volatile amines, preventing loss of the amine partner and maintaining reaction stoichiometry [13] [15]. Additionally, microwave heating has been employed to accelerate reaction rates and improve yields [12].

Electronic Effects and Reactivity

The electron-donating amino group at the 2-position affects the reactivity of the carbon-bromine bond at the 3-position. While this may slow the oxidative addition step, it can also provide beneficial electronic effects that stabilize reaction intermediates and improve selectivity [1] [2].

Synthetic Applications

The Buchwald-Hartwig amination of 3-Bromo-6-ethylpyridin-2-amine has found applications in the synthesis of complex heterocyclic compounds with multiple nitrogen-containing functionalities. These products are valuable intermediates in pharmaceutical and materials chemistry [12] [9].

Future Directions

Ongoing research focuses on developing more efficient catalyst systems that can overcome the inherent challenges associated with aminopyridine substrates. This includes the design of specialized ligands that can discriminate between different nitrogen atoms and prevent unwanted coordination effects [9] [16].

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

199.99491 g/mol

Monoisotopic Mass

199.99491 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

Explore Compound Types